molecular formula C21H19FN2O B3930927 6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No.: B3930927
M. Wt: 334.4 g/mol
InChI Key: APWZCEYXDBGMCQ-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methylquinoline with naphthalen-1-ylamine in the presence of a fluorinating agent to introduce the fluoro group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cell proliferation pathways.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects .

Comparison with Similar Compounds

Similar compounds to 6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c1-14-9-10-16-13-17(22)11-12-20(16)24(14)21(25)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-8,11-14H,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZCEYXDBGMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC=CC4=CC=CC=C43)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
Reactant of Route 6
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6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide

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